Technical Guide: Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl
Technical Guide: Synthesis of Methyl 2-[1-(aminomethyl)cyclohexyl]acetate HCl
This guide details the synthetic pathway for Methyl 2-[1-(aminomethyl)cyclohexyl]acetate , specifically focusing on its isolation as a hydrochloride salt.[1]
Technical Note on Stability: The target molecule is a
Executive Summary & Strategic Analysis
Target Molecule: Methyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride CAS: 63562-01-6 (HCl Salt) | 138799-98-1 (Free Base - Transient) Role: Key intermediate in the synthesis of Gabapentinoids; prodrug moiety; analytical standard for Gabapentin impurities.[1]
The Synthetic Challenge: The Lactam Equilibrium
The synthesis of this molecule is governed by the equilibrium between the open-chain amino ester and the cyclic lactam.[1]
-
Thermodynamic Sink: The 5-membered lactam ring (Gabapentin Lactam) is thermodynamically favored under neutral or basic conditions.
-
Kinetic Trap: To isolate the open-chain methyl ester, one must "trap" the amine as an ammonium salt (
) immediately upon formation or ring-opening.[1]
Selected Pathway: This guide prioritizes the Acid-Catalyzed Methanolysis of Gabapentin Lactam .[1] This route is superior to de novo acyclic synthesis because it utilizes the stability of the lactam for purification before the final ring-opening step, ensuring high purity of the final ester.[1]
Master Synthesis Pathway (Visualized)
The following diagram outlines the De Novo construction of the carbon skeleton followed by the critical ring-opening step.
Figure 1: The synthesis proceeds via the stable Lactam intermediate, which is then opened under acidic conditions to yield the target salt.[1][2]
Detailed Experimental Protocol
Phase 1: Precursor Assembly (The Lactam Route)
If starting from commercially available Gabapentin Lactam, skip to Phase 2.[1]
Rationale: Direct synthesis of the amino ester from acyclic precursors often results in mixtures. Forming the lactam first allows for crystallization and purification of the carbon skeleton.
-
Condensation: React cyclohexanone with methyl cyanoacetate (Knoevenagel condensation) followed by Michael addition of nitromethane.
-
Hydrogenation:
-
Reagents: Methyl 1-(nitromethyl)cyclohexylacetate, 10% Pd/C, Methanol.
-
Conditions: 50 psi
, Room Temperature, 6 hours. -
Mechanism: Reduction of
to . The resulting amine intramolecularly attacks the methyl ester, releasing methanol and forming Gabapentin Lactam . -
Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Heptane.
-
Phase 2: Ring Opening (Synthesis of the Target)
This is the critical step to generate the methyl ester hydrochloride.
Reagents:
-
Anhydrous Methanol (Solvent/Reactant)
-
Thionyl Chloride (
) OR Dry HCl gas (Excess)[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Ensure the system is strictly anhydrous (moisture hydrolyzes the ester to the acid).
-
Dissolution: Charge Gabapentin Lactam (15.3 g, 100 mmol) into Anhydrous Methanol (150 mL). Cool to 0°C in an ice bath.
-
Acid Generation (In-Situ): Dropwise add Thionyl Chloride (14.5 mL, 200 mmol) over 30 minutes.
-
Mechanistic Note:
reacts with MeOH to generate anhydrous HCl and Methyl Sulfite. The HCl protonates the lactam carbonyl, activating it for nucleophilic attack by methanol.
-
-
Reaction: Remove ice bath. Heat the mixture to reflux (65°C) for 12–16 hours.
-
Monitoring: Monitor by TLC or HPLC. Disappearance of Lactam is critical.
-
-
Work-up:
-
Cool to room temperature.
-
Concentrate the solution under vacuum to ~20% volume.
-
Add Diethyl Ether or Methyl tert-Butyl Ether (MTBE) (200 mL) to induce precipitation.
-
Note: The product is the HCl salt, which is insoluble in ether but soluble in methanol.
-
-
Isolation: Filter the white precipitate. Wash with cold ether.
-
Drying: Dry under vacuum at 40°C.
Yield Expectation: 85-95% Physical State: White crystalline solid.[1]
Analytical Characterization & QC
To differentiate the Target (Ester) from the Precursor (Lactam) and Hydrolysis Product (Gabapentin Acid), use the following markers:
| Feature | Target: Methyl Ester HCl | Impurity: Gabapentin Lactam | Impurity: Gabapentin Free Acid |
| IR (Carbonyl) | ~1735-1745 cm⁻¹ (Ester C=O) | ~1690-1700 cm⁻¹ (Lactam C=O) | ~1560-1650 cm⁻¹ (Carboxylate) |
| 1H NMR (MeOD) | Singlet ~3.7 ppm (O-CH3) | Absent | Absent |
| Solubility | Soluble in Water/MeOH | Soluble in DCM/MeOH | Soluble in Water |
| Stability | Stable as Solid (Dry) | Very Stable | Stable |
Mechanistic Validation (Graphviz)
The following diagram illustrates the acid-catalyzed ring opening mechanism, confirming why anhydrous conditions are required to prevent formation of the free acid.
Figure 2: Mechanistic pathway showing the competition between Methanolysis (Target) and Hydrolysis (Impurity).[1]
References
-
Warner-Lambert Co. (1977). Cyclic Amino Acids. US Patent 4,024,175.[6] Link
-
Foundational patent describing the synthesis of Gabapentin and related lactam intermediates.[1]
-
-
Egis Gyogyszergyar Rt. (2004). Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid. US Patent 6,765,114 B1. Link
- Details the "Nitro-ester" route and hydrogen
-
Divi's Laboratories Ltd. (2020). Process for the preparation of Gabapentin. European Patent EP 3 604 272 A1.[6] Link
- Modern industrial process descriptions for handling Gabapentin intermedi
-
MDPI. (2021). Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method. Link
- Provides critical analytical data distinguishing the lactam
-
Sigma-Aldrich. Methyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride Product Sheet. Link
-
Verification of the HCl salt as the stable commercial form.[1]
-
Sources
- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. US6765114B1 - Process for the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2598816A1 - Process and methods for the preparation of gabapentin and its intermediates - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
